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Compound Name: 2,5-Anhydro-D-mannitol

Cat. No.: B043424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2,5-Anhydro-D-mannitol,
a significant fructose analog, starting from the readily available D-mannitol. While a direct, one-

pot conversion is not prominently documented, this guide outlines a logical and chemically

sound multi-step synthetic pathway. The protocols described are based on established

principles of carbohydrate chemistry and analogous reactions reported in the literature.

Introduction
2,5-Anhydro-D-mannitol is a furanoid sugar alcohol and a structural analog of β-D-

fructofuranose. Its biological activity as an inhibitor of key enzymes in carbohydrate

metabolism, such as hexokinase and phosphofructokinase, makes it a valuable tool in

metabolic research. It serves as a molecular probe to study fructose transport and metabolism,

particularly through the GLUT5 transporter, and has been investigated for its potential

therapeutic and biological effects, including its role in appetite regulation and as an anti-aging

compound.[1][2][3] This guide details a feasible synthetic route from D-mannitol, involving

selective protection, activation, and intramolecular cyclization.

Synthetic Pathway Overview
The synthesis of 2,5-Anhydro-D-mannitol from D-mannitol necessitates a multi-step approach

to achieve the desired intramolecular ether linkage between the C2 and C5 positions. The

general strategy involves:
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Selective Protection: The secondary hydroxyl groups at C3 and C4 are protected to prevent

their participation in subsequent reactions. This is typically achieved through the formation of

an isopropylidene acetal (acetonide).

Activation of Primary Hydroxyls: The primary hydroxyl groups at C1 and C6 are converted

into good leaving groups, commonly through tosylation, to facilitate nucleophilic substitution.

Deprotection: The protecting group on the secondary hydroxyls is removed to free them for

the cyclization step.

Intramolecular Cyclization: A base-mediated intramolecular Williamson ether synthesis is

induced, where the alkoxide of the C5 hydroxyl group attacks the activated C2 position (or

vice versa), leading to the formation of the 2,5-anhydro ring.

This sequence ensures the regioselective formation of the desired tetrahydrofuran ring

structure.

Experimental Protocols
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-
mannitol
This initial step protects the terminal diols of D-mannitol.

Methodology:

To a suspension of D-mannitol in acetone, a catalytic amount of a Lewis acid (e.g., zinc

chloride, iodine, or a strong protic acid like sulfuric acid) is added.

The mixture is stirred at room temperature until the D-mannitol has completely dissolved and

the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).

The acetone is removed under reduced pressure, and the aqueous residue is extracted with

an organic solvent (e.g., ethyl acetate).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated to yield the crude product.

Purification is achieved by recrystallization from a suitable solvent system (e.g.,

cyclohexane/ethyl acetate).

Parameter Value/Condition

Starting Material D-mannitol

Reagents Acetone, Zinc Chloride (catalyst)

Solvent Acetone

Temperature Room Temperature

Reaction Time 24-48 hours

Work-up Quenching with NaHCO₃, extraction

Purification Recrystallization

Typical Yield 80-90%

Step 2: Synthesis of 1,2:5,6-Di-O-isopropylidene-3,4-di-
O-tosyl-D-mannitol
The free secondary hydroxyl groups of the protected mannitol are activated by tosylation.

Methodology:

1,2:5,6-Di-O-isopropylidene-D-mannitol is dissolved in pyridine, which acts as both a solvent

and an acid scavenger.

The solution is cooled in an ice bath, and p-toluenesulfonyl chloride (TsCl) is added portion-

wise.

The reaction mixture is stirred at low temperature and then allowed to warm to room

temperature until the reaction is complete (monitored by TLC).
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The reaction is quenched by the addition of water.

The product is extracted with an organic solvent (e.g., dichloromethane).

The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate

solution, and brine.

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated

under reduced pressure.

The crude product is purified by column chromatography on silica gel.

Parameter Value/Condition

Starting Material 1,2:5,6-Di-O-isopropylidene-D-mannitol

Reagents p-Toluenesulfonyl chloride, Pyridine

Solvent Pyridine

Temperature 0 °C to Room Temperature

Reaction Time 12-24 hours

Work-up Aqueous work-up and extraction

Purification Silica Gel Chromatography

Typical Yield 75-85%

Step 3: Synthesis of 3,4-di-O-tosyl-D-mannitol
The isopropylidene protecting groups are removed by acid-catalyzed hydrolysis.

Methodology:

The ditosylated intermediate is dissolved in a mixture of an organic solvent (e.g., methanol or

tetrahydrofuran) and aqueous acid (e.g., dilute HCl or acetic acid).

The solution is stirred at room temperature or gently warmed until the deprotection is

complete (monitored by TLC).
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The reaction mixture is neutralized with a base (e.g., sodium bicarbonate).

The solvent is removed under reduced pressure.

The residue is purified, often by recrystallization, to yield the deprotected diol.

Parameter Value/Condition

Starting Material
1,2:5,6-Di-O-isopropylidene-3,4-di-O-tosyl-D-

mannitol

Reagents Aqueous Acid (e.g., 80% Acetic Acid)

Solvent Acetic Acid/Water

Temperature Room Temperature to 60 °C

Reaction Time 4-8 hours

Work-up Neutralization, solvent removal

Purification Recrystallization

Typical Yield 85-95%

Step 4: Synthesis of 2,5-Anhydro-D-mannitol
The final step is an intramolecular cyclization to form the desired product. This proceeds via a

base-promoted Williamson ether synthesis.

Methodology:

3,4-di-O-tosyl-D-mannitol is dissolved in a suitable polar aprotic solvent, such as

dimethylformamide (DMF).

A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to form the

alkoxides.

The reaction mixture is stirred and may be gently heated to promote the intramolecular

nucleophilic substitution. The C5-alkoxide attacks the C2 position, displacing the tosylate
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group and forming the 2,5-anhydro ring. A concurrent reaction can lead to the formation of a

3,4-epoxide, which subsequently rearranges.

The reaction is monitored by TLC for the consumption of the starting material.

Upon completion, the reaction is carefully quenched with water or a saturated solution of

ammonium chloride.

The product is extracted into an appropriate organic solvent.

The combined organic extracts are washed, dried, and concentrated.

The crude 2,5-Anhydro-D-mannitol is purified by column chromatography on silica gel.

Parameter Value/Condition

Starting Material 3,4-di-O-tosyl-D-mannitol

Reagents Sodium Hydride (NaH) or other strong base

Solvent Dimethylformamide (DMF)

Temperature 0 °C to 60 °C

Reaction Time 6-12 hours

Work-up Quenching, extraction

Purification Silica Gel Chromatography

Typical Yield 40-60%

Visualizations
Synthetic Workflow
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Caption: Synthetic pathway from D-mannitol to 2,5-Anhydro-D-mannitol.

Metabolic Pathway of 2,5-Anhydro-D-mannitol
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Caption: Metabolic fate of 2,5-Anhydro-D-mannitol in hepatocytes.
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Conclusion
The synthesis of 2,5-Anhydro-D-mannitol from D-mannitol is a multi-step process that relies

on fundamental principles of carbohydrate chemistry, including selective protection of hydroxyl

groups, activation through tosylation, and intramolecular cyclization. While challenging, this

pathway provides a feasible route to a biologically significant molecule from an inexpensive

and readily available starting material. The protocols outlined in this guide serve as a

comprehensive resource for researchers in medicinal chemistry, chemical biology, and drug

development who are interested in the synthesis and application of this important fructose

analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. caymanchem.com [caymanchem.com]

2. The PICLS high-throughput screening method for agents extending cellular longevity
identifies 2,5-anhydro-D-mannitol as novel anti-aging compound - PMC
[pmc.ncbi.nlm.nih.gov]

3. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Synthesis of 2,5-Anhydro-D-mannitol from D-mannitol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043424#synthesis-of-2-5-anhydro-d-mannitol-from-d-
mannitol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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